5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate
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Overview
Description
5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a piperazine ring attached to the thiazole ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of piperazine with a suitable thiazole derivative under acidic conditions. The reaction conditions may include the use of strong acids like hydrochloric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization to obtain the desired hydrate form. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various substituents on the thiazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiazole derivatives has been explored in various studies. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: Thiazole derivatives have been investigated for their therapeutic potential. This compound could be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the chemical industry, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate exerts its effects depends on its molecular targets and pathways. The presence of the piperazine ring may allow it to interact with various receptors or enzymes, influencing biological processes. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with different substituents.
Piperazine derivatives: Compounds containing piperazine rings with various functional groups.
Uniqueness: 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole hydrochloride hydrate is unique due to its specific combination of the thiazole and piperazine rings, which can influence its chemical and biological properties. This combination may result in distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S.ClH.H2O/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12;;/h10H,3-7H2,1-2H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRELMLGXNUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCNCC2)C.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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